Selumetinib sulfate, also known as AZD6244 hydrogen sulfate, is a small molecule drug primarily classified as a dual specificity mitogen-activated protein kinase kinase 1 and 2 inhibitor. It is designed to target the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which is often dysregulated in various cancers. Selumetinib sulfate has been developed for the treatment of neurofibromatosis type 1 and other malignancies, showcasing its potential in oncology.
Selumetinib was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in April 2020 under the brand name Koselugo. The compound is synthesized as a hydrogen sulfate salt form to improve its solubility compared to its free base form, enhancing its bioavailability for therapeutic use .
The synthesis of selumetinib involves several steps, typically starting from simpler organic compounds. The process includes the formation of key intermediates through various chemical reactions, such as acylation and cyclization.
Selumetinib has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is .
Selumetinib undergoes several chemical reactions during its synthesis, including:
The reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor reaction progress and product purity .
Selumetinib functions by inhibiting the activity of MEK1 and MEK2 enzymes in the mitogen-activated protein kinase pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases, which are crucial for cell proliferation and survival.
Selumetinib is primarily used in clinical settings for:
Its role as a targeted therapy represents a significant advancement in personalized medicine approaches for cancer treatment .
Selumetinib sulfate (trade name Koselugo®) is a potent, highly selective, non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). As a key component of the Ras-Raf-MEK-ERK (MAPK/ERK) signaling cascade, MEK1/2 activation drives cellular proliferation, survival, and differentiation. Selumetinib binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase into a catalytically inactive conformation. This prevents phosphorylation and activation of its sole downstream substrates, extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2] [8].
Biochemical assays demonstrate that selumetinib inhibits MEK1/2 with an IC50 of 14.1 ± 0.79 nM, exhibiting remarkable specificity. At concentrations up to 10 μM, selumetinib shows minimal off-target activity against other kinases, contributing to its favorable safety profile. Inhibition occurs irrespective of whether MEK activation is driven by Ras-dependent or Ras-independent mechanisms. Cellular studies confirm that selumetinib treatment rapidly decreases phosphorylated ERK (p-ERK) levels, with near-complete inhibition observed at concentrations of 1 μM in NF1-deficient Schwann cells [1] [3] [8].
Table 1: Biochemical and Cellular Potency of Selumetinib
Parameter | Value | Experimental Context |
---|---|---|
MEK1/2 IC50 | 14.1 ± 0.79 nM | In vitro enzymatic assay |
pERK IC50 | ~100 nM | NF1-deficient Schwann cells |
Maximal pERK Inhibition | >90% at 1 μM | Multiple cell lines |
Off-target Activity | Negligible (<10% inhibition at 10 μM) | Broad kinase panel screening |
The molecular basis for selumetinib's selectivity lies in its interaction with specific structural motifs unique to MEK1/2. X-ray crystallography reveals that selumetinib binds within a hydrophobic pocket adjacent to, but distinct from, the ATP-binding site. This pocket is formed by the interaction between the inhibitor and a conserved triad of residues: Lys97, Ser212, and Val127 (MEK1 numbering). The benzimidazole core of selumetinib forms critical hydrogen bonds with the backbone nitrogen of Ser212 and the side chain of Lys97, stabilizing the inactive conformation of the activation loop [4] [5] [8].
Notably, the binding mode involves displacement of the activation loop's αC-helix, preventing the conformational changes required for RAF-mediated phosphorylation at Ser218/Ser222 (MEK1). This allosteric mechanism explains why selumetinib effectively blocks both basal and growth factor-induced ERK phosphorylation. The halogenated phenyl ring extends into a deep hydrophobic pocket, contributing to binding affinity, while the ethanediol moiety interacts with solvent-exposed regions. This binding is reversible but characterized by slow dissociation kinetics, contributing to sustained pathway inhibition even after plasma clearance [4] [5] [8].
Table 2: Key Structural Motifs in Selumetinib-MEK1/2 Interaction
Structural Element | Residue Interaction | Functional Consequence |
---|---|---|
Benzimidazole Core | H-bond with Ser212 backbone | Stabilizes inactive activation loop |
Fluorophenyl Ring | Hydrophobic packing with Val127, Leu118 | Anchors inhibitor in hydrophobic pocket |
Bromo-Chloro Phenyl | Van der Waals interactions with Ile99, Met219 | Enhances binding specificity |
Lys97 | Salt bridge/hydrogen bonding | Critical for allosteric inhibition mechanism |
αC-Helix | Displacement upon binding | Prevents RAF docking and phosphorylation |
Selumetinib demonstrates particular efficacy in neurofibromatosis type 1 (NF1), a RASopathy disorder characterized by loss-of-function mutations in the NF1 gene. The NF1 gene product, neurofibromin, functions as a GTPase-activating protein (GAP) that accelerates hydrolysis of active GTP-bound RAS to inactive GDP-bound RAS. Neurofibromin deficiency leads to sustained RAS activation, uncontrolled signaling through the MAPK/ERK pathway, and development of plexiform neurofibromas [1] [3] [9].
Selumetinib counteracts this dysregulation by directly inhibiting MEK1/2 downstream of hyperactivated RAS. Preclinical studies demonstrate that selumetinib treatment (25 mg/kg twice daily) reduces tumor volume by approximately 50% in NF1-mutant mouse models within 21 days. This correlates with decreased p-ERK levels in tumor tissue and reduced cellular proliferation. Mechanistically, selumetinib disrupts the pathological autocrine loop wherein ERK activation promotes transcription of growth factors (e.g., VEGF, HGF) that further stimulate receptor tyrosine kinases (RTKs) upstream of RAS. Long-term treatment (10 mg/kg twice daily for 12 weeks) sustains tumor regression and improves motor function in preclinical models [1] [3] [9].
Selumetinib's efficacy varies significantly depending on the genetic context of pathway activation. In RAF-mutant contexts (particularly BRAF V600E), selumetinib potently inhibits ERK activation and induces apoptosis. However, in RAS-mutant cells, feedback mechanisms complicate response dynamics. MEK inhibition relieves ERK-mediated feedback inhibition on RAF, leading to RAF reactivation and potential rebound signaling. This is particularly evident in KRAS-mutant tumors where CRAF homodimers or BRAF-CRAF heterodimers can reactivate the pathway despite MEK inhibition [6] [8] [9].
Selumetinib demonstrates greater potency in cells with BRAF mutations (IC50 <1 μM) compared to those with wild-type BRAF/RAS (IC50 >50 μM). This differential sensitivity stems from oncogenic BRAF's reduced dependence on upstream activation and dimerization. In RAF-independent contexts—such as when ERK activation occurs via alternative kinases like COT (MAP3K8)—selumetinib remains effective as it directly targets MEK. The drug also exhibits schedule-dependent synergy with other agents; docetaxel administered before selumetinib enhances apoptosis more effectively than the reverse sequence, likely due to cell cycle synchronization effects [6] [8] [9].
Table 3: Differential Responses to Selumetinib Based on Genetic Context
Genetic Background | ERK Inhibition Efficiency | Apoptotic Response | Key Resistance Mechanisms |
---|---|---|---|
BRAF V600E Mutation | High (IC50 <1 μM) | Strong | Low RAF dimerization |
KRAS/NRAS Mutation | Moderate (Variable IC50) | Variable | RAF dimerization, feedback reactivation |
NF1 Loss (RASopathy) | High | Moderate-Strong | Parallel pathway activation |
Wild-Type BRAF/RAS | Low (IC50 >50 μM) | Weak | ERK-independent survival pathways |
COT (MAP3K8) Overexpression | High | Moderate | MEK mutations (rare) |
The pro-apoptotic effects of selumetinib stem from its ability to modulate ERK-dependent phosphorylation of critical substrates involved in cell survival. ERK phosphorylation normally inhibits pro-apoptotic proteins (e.g., Bim-EL, Bad) while stabilizing anti-apoptotic proteins (e.g., Mcl-1, Bcl-2). By inhibiting ERK activation, selumetinib reverses this balance [3] [6] [9].
Specifically, selumetinib treatment increases expression and stabilization of Bim-EL, a pro-apoptotic Bcl-2 family member normally phosphorylated and targeted for degradation by ERK. The drug also reduces Mcl-1 levels through decreased phosphorylation (which enhances stability) and suppression of transcription. In NF1-mutant Schwann cells, selumetinib (1 μM for 72 hours) increases apoptosis by approximately 40% compared to untreated controls. Furthermore, inhibition of ERK-mediated phosphorylation of transcription factors like c-FOS and c-JUN downregulates genes encoding survival factors and cell cycle regulators (e.g., cyclin D1). This dual effect—promoting pro-apoptotic signals while suppressing survival signals—creates a permissive environment for apoptosis, particularly when combined with agents that induce DNA damage or microtubule stress [3] [6] [9].
Table 4: Key Apoptotic Regulators Modulated by Selumetinib
Substrate | Phosphorylation Change | Functional Consequence | Downstream Effect |
---|---|---|---|
Bim-EL | Decreased | Stabilization, increased pro-apoptotic activity | Caspase-3 activation |
Mcl-1 | Decreased | Reduced stability, decreased transcription | Mitochondrial apoptosis pathway activation |
c-FOS/c-JUN | Decreased | Reduced AP-1 transcriptional activity | Downregulation of cyclin D1, survival genes |
Bad | Decreased | Increased pro-apoptotic activity | Bcl-2/Bcl-XL inhibition |
p90RSK | Decreased | Reduced phosphorylation of BAD, CREB, TSC2 | Loss of survival signals, mTOR pathway modulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7